

Application Notes and Protocols for NanoBRET™ Assay with CRBN Ligand-10

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Compound of Interest

Compound Name: CRBN ligand-10

Cat. No.: B15543643

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the NanoBRET™ technology to study the interaction between a target protein and the E3 ubiquitin ligase Cereblon (CRBN) in the presence of a CRBN ligand, such as a PROTAC or molecular glue. The protocol outlines two primary assay formats: a Ternary Complex Assay to monitor the formation of the target protein-ligand-CRBN complex, and a Target Engagement Assay to measure the binding of a ligand to CRBN within live cells.

Assay Principle

The NanoBRET™ assay is a proximity-based method that relies on Bioluminescence Resonance Energy Transfer (BRET) between a luminescent donor and a fluorescent acceptor. [1][2] In the context of CRBN biology, this technology can be adapted to quantitatively measure molecular interactions in real-time within living cells.[3][4]

- Ternary Complex Assay: In this setup, the target protein is fused to the highly luminescent NanoLuc® luciferase (the donor), while CRBN is fused to HaloTag®, which serves as the acceptor when labeled with a fluorescent ligand.[1][5] The formation of a ternary complex, induced by a degrader molecule, brings the donor and acceptor into close proximity, resulting in an increase in BRET signal.[2]

- Target Engagement Assay: To measure compound binding to CRBN, CRBN is fused to NanoLuc® luciferase. A fluorescent tracer that binds to the CRBN ligand-binding site acts as the acceptor.[6][7] When a test compound competes with the tracer for binding to CRBN, the BRET signal decreases in a dose-dependent manner, allowing for the determination of compound affinity and target occupancy in live cells.[3][6][7]

Core Requirements and Data Presentation

The following sections provide detailed experimental protocols and data presentation guidelines. All quantitative data should be summarized for clear comparison.

Quantitative Data Summary

The following table presents example data for CRBN ligand affinity and availability, which can be generated using the NanoBRET™ Target Engagement assay.

Compound	Live-Cell Affinity (nM)	Permeabilized-Cell Affinity (nM)
Lenalidomide	110 ± 8	170 ± 8
Iberdomide	3.2 ± 0.2	6.3 ± 0.3
dBET1	1900 ± 150	50 ± 3
dBET6	220 ± 10	63 ± 2

Data adapted from Promega's
NanoBRET™ TE Intracellular
E3 Ligase Assays Technical
Manual.[8]

Experimental Protocols

A detailed methodology for the NanoBRET™ Ternary Complex Assay is provided below. This protocol is designed for transient expression of the fusion proteins in HEK293 cells.[1]

Materials and Reagents

- Cell Line: HEK293 cells
- Culture Medium: Opti-MEM® I Reduced Serum Medium (phenol red-free) supplemented with 4% FBS[1]
- Plasmids:
 - NanoLuc®-fused target donor plasmid[1]
 - HaloTag®-CRBN acceptor plasmid[1]
 - Transfection carrier DNA (e.g., pGEM®-3Zf(+)) Vector
- Transfection Reagent: FuGENE® HD Transfection Reagent[1]
- Assay Reagents:
 - HaloTag® NanoBRET™ 618 Ligand[1]
 - Nano-Glo® Vivazine™ Live Cell Substrate[1]
 - Test compound (e.g., **CRBN ligand-10**)
 - MG132 Proteasome Inhibitor (optional)[1]
- Assay Plates: White, 96-well assay plates

Day 1: Cell Plating

- Culture HEK293T cells in the appropriate growth medium.
- Seed the cells in a 96-well plate to achieve 80-90% confluency on the day of transfection.[4]

Day 2: Transfection

- Prepare the transfection complexes by co-transfecting the cells with the desired donor (NanoLuc®-target) and acceptor (HaloTag®-CRBN) plasmids using a suitable transfection reagent.[4]

- It is recommended to optimize the ratio of donor to acceptor plasmid. A starting point is a 1:10 ratio of donor to acceptor.[1] Include a carrier DNA to maintain a constant total amount of DNA per transfection.[4]
- Incubate the cells for 24 hours post-transfection.

Day 3: Assay Execution

- Cell Harvesting and Plating:
 - 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.[4]
 - Plate the cell suspension into a white, 96-well assay plate.[4]
- Ligand Addition:
 - Add the HaloTag® NanoBRET™ 618 Ligand to the appropriate wells. Include "no ligand" control wells to determine background BRET.[1][4]
- Compound Treatment:
 - Add the test compound (**CRBN ligand-10**) at various concentrations to the designated wells.
 - Include appropriate vehicle controls.
- Incubation:
 - Incubate the plate at 37°C in a CO2 incubator for a period determined during optimization (typically 2-4 hours).[4]
- Substrate Addition and Measurement:
 - Add the Nano-Glo® Vivazine™ Live Cell Substrate to all wells.[1]
 - Measure the donor emission (460nm) and acceptor emission (618nm) using a plate reader capable of dual-filtered luminescence measurements.[1]

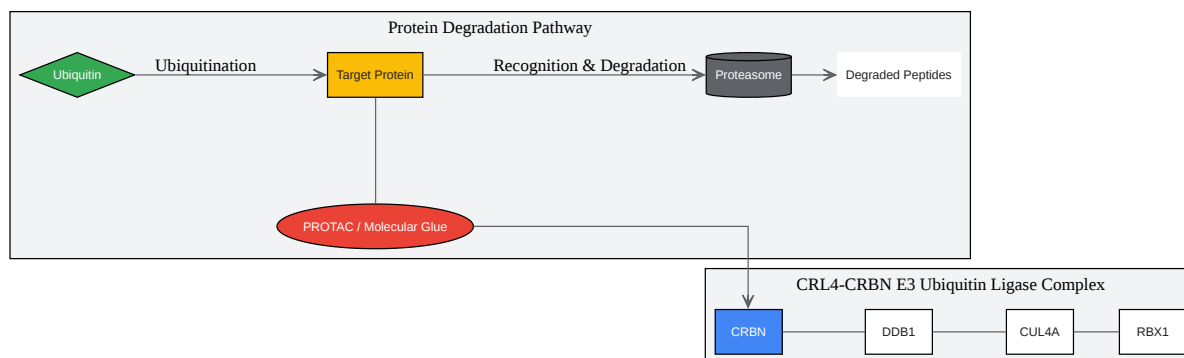
Data Analysis

- Calculate Raw BRET Ratio: For each well, divide the acceptor signal (618nm) by the donor signal (460nm).[4]
- Correct for Background: Subtract the average BRET ratio from the "no ligand" control wells from the raw BRET ratio of each experimental well to obtain the corrected BRET ratio.[1]
- Convert to milliBRET Units (mBU): Multiply the corrected BRET ratio by 1,000.[1]
- Plot the mBU values against the concentration of the test compound to generate dose-response curves and determine parameters such as EC50.

Visualizations

CRBN Signaling Pathway

The following diagram illustrates the role of CRBN as a substrate receptor within the CUL4-DDB1 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of target proteins.

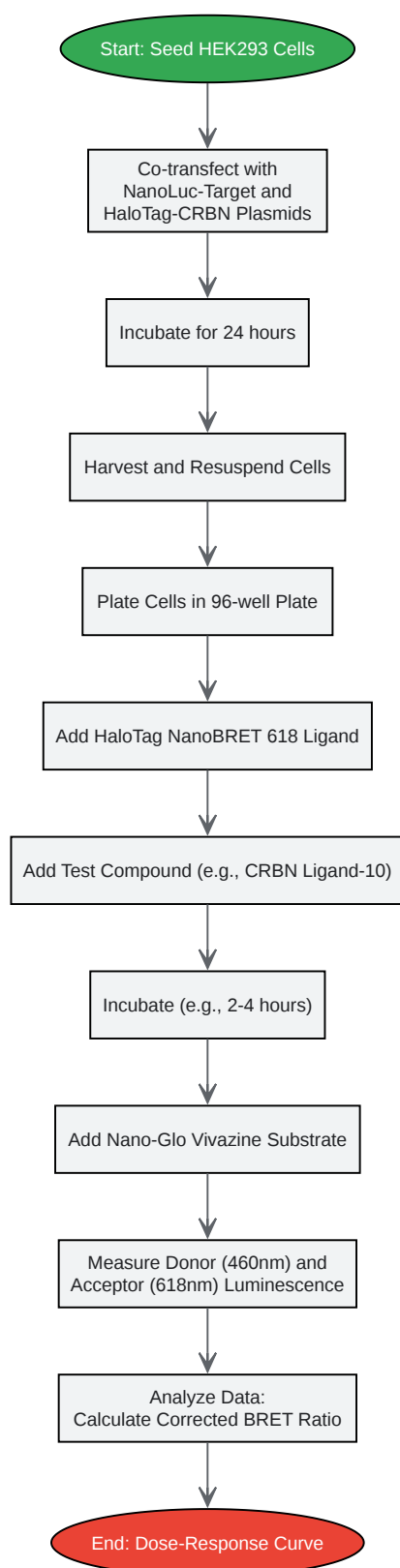


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Caption: CRBN E3 Ligase Mediated Protein Degradation.

NanoBRET™ Ternary Complex Assay Workflow

This diagram outlines the key steps of the NanoBRET™ assay for detecting the formation of a ternary complex.



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Caption: Experimental workflow for the NanoBRET™ Ternary Complex Assay.

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